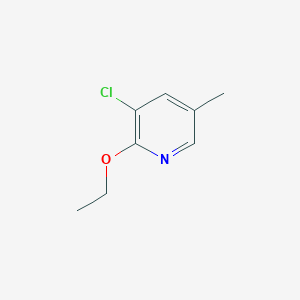
3-Chloro-2-ethoxy-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-ethoxy-5-methylpyridine is an organic compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, an ethoxy group at the second position, and a methyl group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethoxy-5-methylpyridine can be achieved through several methods. One common method involves the reaction of 3-chloro-2-ethoxypyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of 2-chloro-5-methylpyridine as a starting material. This compound can be ethoxylated using ethyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-Chloro-2-ethoxy-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate to high temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. These reactions are usually performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. These reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alcohols or amines.
科学研究应用
3-Chloro-2-ethoxy-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new drugs and pesticides.
Medicine: It is involved in the synthesis of potential therapeutic agents. Researchers explore its derivatives for their pharmacological properties and potential use in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for industrial processes.
作用机制
The mechanism of action of 3-Chloro-2-ethoxy-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the chlorine, ethoxy, and methyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
2-Chloro-5-methylpyridine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
3-Chloro-2-methoxy-5-methylpyridine: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.
2-Chloro-5-ethoxypyridine: Lacks the methyl group, which can influence its chemical properties and biological activity.
Uniqueness
3-Chloro-2-ethoxy-5-methylpyridine is unique due to the combination of its functional groups. The presence of the chlorine atom, ethoxy group, and methyl group on the pyridine ring provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
3-chloro-2-ethoxy-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOIHJXSYGXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














